(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring, a benzyloxycarbonyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, such as the benzyloxycarbonyl group, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the underlying amine.
Substitution: The pyrazole ring can undergo substitution reactions at various positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while reduction of the benzyloxycarbonyl group can produce primary amines .
Scientific Research Applications
(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Similar in structure but with a different ring system.
α,β-Unsaturated carbonyl compounds: Share the carbonyl functional group but differ in overall structure and reactivity
Uniqueness
(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid is unique due to its combination of a pyrazole ring, benzyloxycarbonyl group, and carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C15H17N3O4 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-[(2S)-2-(phenylmethoxycarbonylamino)propyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H17N3O4/c1-11(9-18-13(14(19)20)7-8-16-18)17-15(21)22-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,21)(H,19,20)/t11-/m0/s1 |
InChI Key |
VAADBEKYYBVSRZ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CN1C(=CC=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(CN1C(=CC=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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